molecular formula C5H8ClNO3 B2734347 N-(2-chloroacetyl)-2-methoxyacetamide CAS No. 852840-60-9

N-(2-chloroacetyl)-2-methoxyacetamide

Cat. No.: B2734347
CAS No.: 852840-60-9
M. Wt: 165.57
InChI Key: NGEKJBMEFTZSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloroacetyl)-2-methoxyacetamide is an organic compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to an acetamide moiety, with a methoxy group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-2-methoxyacetamide typically involves the reaction of 2-methoxyacetamide with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyacetamide and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: Chloroacetyl chloride is added dropwise to a solution of 2-methoxyacetamide in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional period to ensure complete reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents such as lithium aluminum hydride are used for reduction.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thioesters, and esters.

    Hydrolysis: 2-methoxyacetic acid and chloroacetamide.

    Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, and alcohols.

Scientific Research Applications

N-(2-chloroacetyl)-2-methoxyacetamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-2-methoxyacetamide involves its interaction with biological molecules through its reactive chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetamide: Lacks the methoxy group, making it less reactive in certain contexts.

    2-chloro-N-(2-methoxyethyl)acetamide: Similar structure but with an ethyl group instead of an acetamide moiety.

    N-(2-chloroacetyl)-2-methylacetamide: Contains a methyl group instead of a methoxy group.

Uniqueness

N-(2-chloroacetyl)-2-methoxyacetamide is unique due to the presence of both chloroacetyl and methoxy groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(2-chloroacetyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-10-3-5(9)7-4(8)2-6/h2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEKJBMEFTZSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.